Cas no 17573-84-1 (2,5-difluoropyrimidine)

2,5-Difluoropyrimidine is a fluorinated pyrimidine derivative with notable reactivity due to the presence of two fluorine atoms at the 2- and 5-positions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where selective fluorination enhances metabolic stability and bioavailability. Its electron-withdrawing properties facilitate nucleophilic substitution reactions, making it valuable for constructing heterocyclic frameworks. The compound exhibits good thermal stability and solubility in common organic solvents, enabling efficient handling in synthetic applications. Its structural features are particularly useful in medicinal chemistry for designing kinase inhibitors and other bioactive molecules. Careful handling is advised due to potential reactivity with strong nucleophiles or bases.
2,5-difluoropyrimidine structure
2,5-difluoropyrimidine structure
Product Name:2,5-difluoropyrimidine
CAS No:17573-84-1
MF:C4H2F2N2
MW:116.068887233734
MDL:MFCD13185573
CID:122415
PubChem ID:14449398
Update Time:2025-10-29

2,5-difluoropyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,2,5-difluoro-
    • 2,5-Difluoropyrimidine
    • Pyrimidine, 2,5-difluoro- (8CI,9CI)
    • SCHEMBL10621155
    • EN300-247212
    • 17573-84-1
    • E83365
    • Pyrimidine, 2,5-difluoro-
    • DB-376233
    • 2,5-difluoropyrimidine
    • MDL: MFCD13185573
    • Inchi: 1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
    • InChI Key: XQZRVVFDGQSMLS-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(N=C1)F

Computed Properties

  • Exact Mass: 116.01866
  • Monoisotopic Mass: 116.01860440g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

2,5-difluoropyrimidine Pricemore >>

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2,5-difluoropyrimidine Related Literature

Additional information on 2,5-difluoropyrimidine

Comprehensive Overview of 2,5-Difluoropyrimidine (CAS No. 17573-84-1): Properties, Applications, and Industry Trends

2,5-Difluoropyrimidine (CAS No. 17573-84-1) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. As a fluorinated heterocyclic compound, it serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of two fluorine atoms at the 2- and 5-positions of the pyrimidine ring enhances its reactivity and metabolic stability, making it a valuable intermediate in drug discovery.

The growing demand for fluorinated compounds in modern chemistry is driven by their ability to improve the bioavailability and selectivity of therapeutic agents. 2,5-Difluoropyrimidine is no exception, with applications spanning small-molecule drug development, nucleoside analogs, and crop protection chemicals. Researchers frequently search for "synthesis of 2,5-difluoropyrimidine" or "2,5-difluoropyrimidine suppliers," reflecting its commercial and academic relevance. Its CAS No. 17573-84-1 is a critical identifier for regulatory and procurement purposes.

In the context of green chemistry, the synthesis of 2,5-difluoropyrimidine has evolved to minimize environmental impact. Recent advancements focus on catalytic fluorination methods and solvent-free reactions, aligning with the industry's shift toward sustainable practices. Questions like "How to purify 2,5-difluoropyrimidine?" or "Is 2,5-difluoropyrimidine stable under acidic conditions?" are common among chemists optimizing its use in complex syntheses.

The compound's physicochemical properties, such as its melting point (typically 30–35°C) and solubility in organic solvents, make it suitable for diverse reaction conditions. Its electron-withdrawing fluorine substituents facilitate nucleophilic aromatic substitution (SNAr), a key reaction in constructing biologically active molecules. This attribute is particularly valuable in designing kinase inhibitors and antiviral agents, where precision in molecular architecture is paramount.

Market trends indicate rising interest in 2,5-difluoropyrimidine derivatives for oncology and CNS drug development. Searches for "2,5-difluoropyrimidine in cancer research" or "fluoropyrimidines as PET tracers" highlight its expanding role in diagnostics and therapeutics. Additionally, its incorporation into agrochemical formulations addresses the need for low-residue pesticides, a priority in sustainable agriculture.

Quality control and analytical characterization of 2,5-difluoropyrimidine rely on techniques like HPLC, GC-MS, and NMR spectroscopy. Suppliers often provide certificates of analysis (CoA) to ensure compliance with industry standards. Researchers also inquire about "storage conditions for 2,5-difluoropyrimidine" (recommended: inert atmosphere, low temperature) to maintain its stability over time.

In summary, 2,5-Difluoropyrimidine (CAS No. 17573-84-1) exemplifies the intersection of structural innovation and practical utility in fluorine chemistry. Its applications in life sciences and material engineering continue to evolve, supported by advancements in synthetic methodologies and a deeper understanding of fluorine's role in molecular design. As industries prioritize efficiency and sustainability, this compound remains a cornerstone of modern chemical research.

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